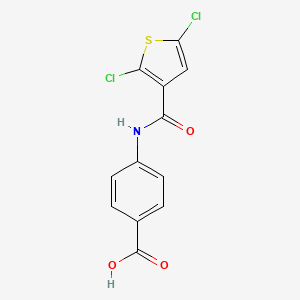

![molecular formula C16H19F3N2O3 B3012918 N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351649-28-9](/img/structure/B3012918.png)

N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

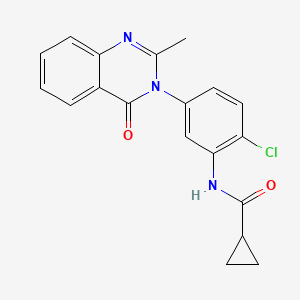

The compound "N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide" appears to be a trifluoromethylated spirocyclic compound. Spirocyclic compounds are known for their unique structures where two rings are joined by a single shared atom. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of related trifluoromethylated spirocyclic compounds has been demonstrated through copper-mediated intramolecular trifluoromethylation. This process involves the trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, leading to the formation of trifluoromethylated 1-azaspiro[4.5]decanes. The method provides moderate to high yields with excellent regioselectivity and diastereoselectivity .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of similar spirocyclic compounds has been explored. For instance, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacts with primary amines and formaldehyde upon heating in boiling ethanol. This reaction yields a mixture of products, including 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts, which can be isolated after acidification of the reaction mixture . This suggests that the compound may also undergo similar aminomethylation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

Copper-mediated α-trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization was utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This method achieved moderate to high yields and demonstrated excellent regioselectivity and diastereoselectivity, highlighting the potential of N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide for synthesizing complex molecular structures Guifang Han et al., 2014.

Drug Development

Antibacterial Applications : Exploration of spirocyclic derivatives, including the 1-oxa-9-azaspiro[5.5]undecane framework, for creating new ciprofloxacin derivatives demonstrated that these compounds exhibit distinct antibacterial activity against specific bacterial strains. This suggests the potential use of N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide derivatives in developing targeted antibacterial therapies A. Lukin et al., 2022.

Organic Chemistry Applications

Prins Cascade Cyclization : A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives demonstrates the chemical's versatility in creating complex molecular architectures, potentially useful in various organic synthesis applications B. Reddy et al., 2014.

Material Science

Polymer Stabilizers : The compound's derivatives, particularly in spirocyclic forms, have been explored as potential stabilizers in polymer formulations, showcasing their utility beyond pharmaceutical applications and into material science for enhancing polymer stability and longevity Shin-ichi Yachigo et al., 1992.

Mechanism of Action

Target of Action

The primary target of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . It plays a crucial role in the metabolism of epoxy fatty acids .

Mode of Action

The compound acts as an inhibitor of sEH . It interacts with the enzyme to prevent the metabolism of epoxy fatty acids into their corresponding vicinal diols . These diols are usually inactive or less active than the epoxide substrates .

Biochemical Pathways

The inhibition of sEH affects the metabolism of various epoxy fatty acids, such as the epoxy metabolites of polyunsaturated fatty acids (PUFAs), including linoleic acid, arachidonic acid, alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid . These epoxy fatty acids are multifunctional mediators in vivo and in vitro . For example, the epoxide metabolites of arachidonic acid, known as EETs, have anti-inflammatory, analgesic, and EDHF properties .

Pharmacokinetics

The pharmacokinetics of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5The compound’s interaction with seh suggests that it may be metabolized by this enzyme and distributed to organs where seh is present .

Result of Action

The inhibition of sEH by N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can lead to changes in the expression and activity of sEH in multiple renal diseases, such as acute kidney injury, diabetic nephrology, chronic kidney diseases, hypertension-mediated renal damage, and other renal dysfunctions . The compound’s action may have therapeutic effects on these diseases, although further investigation is needed .

properties

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQQOULOAXMDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)